2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
The compound contains several functional groups, including a naphthalene ring, a pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety, and a p-tolyl group . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety is a heterocyclic compound that is often found in various pharmaceuticals . The p-tolyl group is a functional group derived from toluene and is often used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring and the attachment of the naphthalene and p-tolyl groups. The tolyl group could potentially be introduced through a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring and the p-tolyl group could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the naphthalene ring might undergo electrophilic aromatic substitution, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the naphthalene ring might increase its hydrophobicity .Scientific Research Applications
Structural Analysis and Co-crystallization
Research on naphthalene derivatives, such as the work by Asiri et al. (2010), focuses on the structural analysis of these compounds. In their study, naphthalene-2,3-diol and 4-aminoantipyrine were reacted to form a complex that was analyzed for its co-crystallization properties, highlighting the potential for studying intermolecular interactions and crystal engineering applications (Asiri et al., 2010).
Pharmacological Potential
The pharmacological potential of naphthalene and pyrazole derivatives is another area of interest. Faheem's (2018) computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, and other biological activities demonstrates the broad spectrum of research applications. Such studies indicate the relevance of investigating the targeted compound for possible anticancer, antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).
Anticonvulsant Activity Evaluation
Ghareb et al. (2017) synthesized and evaluated novel naphthalen-2-yl acetate derivatives for potential anticonvulsant agents. This suggests the importance of exploring similar compounds for their efficacy in modulating neurological pathways and treating convulsive disorders (Ghareb et al., 2017).
Anti-tumor Activities
Research on the anti-tumor activities of new pyridines and pyrazolo[1,5-a]pyrimidines by Ahmed et al. (2009) opens avenues for exploring the anticancer potential of related compounds. Their work underlines the significance of structural modifications in enhancing cytotoxic effects against various cancer cell lines (Ahmed et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-6-9-19(10-7-16)29-23-21(13-26-29)24(31)28(15-25-23)27-22(30)14-32-20-11-8-17-4-2-3-5-18(17)12-20/h2-13,15H,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYKPADGMXQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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